4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
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Biological Activity
The compound 4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of pyrimidine derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on various research findings.
- Molecular Formula: C20H20FN3O4
- Molecular Weight: 385.39 g/mol
- CAS Number: 421576-68-3
Biological Activity Overview
Pyrimidine derivatives are known for their wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound exhibits significant potential in these areas, as detailed below.
Antimicrobial Activity
Research indicates that pyrimidine derivatives can exhibit potent antimicrobial properties. A study highlighted that thioxopyrimidine derivatives showed promising activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring significantly enhances antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC): The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines:
- A structure-activity relationship (SAR) analysis indicated that modifications on the pyrimidine nucleus can enhance cytotoxicity against human tumor cells such as HeLa and HepG2 .
- In vitro studies have demonstrated that compounds with a thioxo group exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Screening:
- Cytotoxicity Assays:
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their structural features:
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZXHNWIDNXJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.